molecular formula C11H10O6 B14499832 6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one CAS No. 64013-42-9

6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one

Katalognummer: B14499832
CAS-Nummer: 64013-42-9
Molekulargewicht: 238.19 g/mol
InChI-Schlüssel: FKMUGUKLCQUICL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one is a compound belonging to the class of isocoumarins. Isocoumarins are a group of naturally occurring compounds known for their diverse biological activities and are often derived from fungi . This compound is characterized by its unique structure, which includes hydroxyl and methoxy groups that contribute to its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may involve the use of hydroxylated benzaldehydes and methoxy-substituted phenols, followed by cyclization using acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isocoumarins, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to modulation of biological processes. For instance, the compound may inhibit microbial growth by interfering with cell wall synthesis or oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,8-Dihydroxy-3-methylisocoumarin
  • 6,8-Dihydroxy-3-(2-oxopropyl)-isocoumarin
  • Versicolols A and B

Uniqueness

6,8-Dihydroxy-3-(hydroxymethyl)-7-methoxy-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

64013-42-9

Molekularformel

C11H10O6

Molekulargewicht

238.19 g/mol

IUPAC-Name

6,8-dihydroxy-3-(hydroxymethyl)-7-methoxyisochromen-1-one

InChI

InChI=1S/C11H10O6/c1-16-10-7(13)3-5-2-6(4-12)17-11(15)8(5)9(10)14/h2-3,12-14H,4H2,1H3

InChI-Schlüssel

FKMUGUKLCQUICL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C=C(OC(=O)C2=C1O)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.